5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-16(12-8-14(21-18-12)10-3-4-10)17-9-11-5-6-13(20-11)15-2-1-7-22-15/h1-2,5-8,10H,3-4,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVVMXWVOAEDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(O3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises three key structural motifs: a 3,5-disubstituted isoxazole core, a cyclopropyl substituent at position 5, and a carboxamide-linked furan-thiophene biaryl system. Retrosynthetic disconnection reveals two primary fragments:
- Isoxazole-3-carboxylic acid derivative (5-cyclopropylisoxazole-3-carboxylic acid)
- Biaryl methylamine ((5-(thiophen-2-yl)furan-2-yl)methylamine)
The convergent synthesis strategy involves independent preparation of these fragments followed by amide coupling.
Synthesis of the Isoxazole Core
Regioselective Formation of 3,5-Disubstituted Isoxazoles
Contemporary methodologies for constructing the isoxazole ring system prioritize atom economy and regiocontrol. Two principal approaches dominate:
Nitrile Oxide-Alkyne Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes remains the most reliable route to 3,5-disubstituted isoxazoles. For the target compound, cyclopropane-containing nitrile oxides react with propiolic acid derivatives under copper(I) catalysis:
Procedure (Adapted from Hansen et al.):
- Generate nitrile oxide in situ from cyclopropanecarbaldehyde oxime (1.2 equiv) using chloramine-T trihydrate (1.5 equiv) in THF at 0°C.
- Add methyl propiolate (1.0 equiv) and CuI (5 mol%) in DMF.
- Stir at 60°C for 6 h to afford methyl 5-cyclopropylisoxazole-3-carboxylate (78% yield).
Key Advantages:
Metal-Free Cyclization Strategies
Recent advances in organocatalytic isoxazole synthesis offer alternatives to transition metal catalysts. Mohammed et al. demonstrated DBU-promoted cycloadditions:
Protocol:
- React cyclopropanecarbonitrile oxide (1.0 equiv) with methyl acrylate (1.1 equiv) in presence of DBU (1.2 equiv) in MeCN.
- Heat at 80°C for 12 h to obtain methyl 5-cyclopropylisoxazole-3-carboxylate (82% yield).
Comparison of Methods
| Parameter | Cu-Catalyzed | DBU-Promoted |
|---|---|---|
| Yield | 78% | 82% |
| Reaction Time | 6 h | 12 h |
| Metal Involvement | Yes | No |
| Scalability | >100 g | <50 g |
Carboxylic Acid Derivatization
Hydrolysis of the methyl ester to the carboxylic acid precedes amide coupling:
- Dissolve methyl ester (1.0 equiv) in THF/MeOH (3:1).
- Add LiOH·H2O (3.0 equiv) and stir at 50°C for 4 h.
- Acidify with 1N HCl to pH 2–3, extract with EtOAc.
- Dry over Na2SO4 and concentrate to obtain 5-cyclopropylisoxazole-3-carboxylic acid (95% yield).
Synthesis of the Biaryl Methylamine Fragment
Construction of the Furan-Thiophene Biaryl System
The 5-(thiophen-2-yl)furan-2-yl motif requires cross-coupling methodologies:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of thiophen-2-ylboronic acid with 5-bromofuran-2-carbaldehyde:
- Pd(PPh3)4 (5 mol%)
- K2CO3 (2.0 equiv) in dioxane/H2O (4:1)
- 100°C, 12 h → 5-(thiophen-2-yl)furan-2-carbaldehyde (89% yield)
Reductive Amination
Conversion of aldehyde to methylamine:
Stepwise Procedure:
- Condense aldehyde (1.0 equiv) with benzylamine (1.2 equiv) in MeOH using 4Å molecular sieves.
- Reduce imine intermediate with NaBH4 (2.0 equiv) at 0°C.
- Remove benzyl protecting group via hydrogenolysis (H2, 10% Pd/C) to afford (5-(thiophen-2-yl)furan-2-yl)methylamine (76% overall yield).
Amide Bond Formation
Coupling Strategies
The final stage conjugates the isoxazole acid and biaryl amine fragments:
HATU-Mediated Coupling
Procedure:
- Activate 5-cyclopropylisoxazole-3-carboxylic acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF (0.1 M).
- Add (5-(thiophen-2-yl)furan-2-yl)methylamine (1.1 equiv) and stir at RT for 16 h.
- Purify by silica chromatography (Hex/EtOAc 3:1) to obtain target compound (85% yield).
Critical Parameters:
- Maintain reaction temperature <30°C to prevent epimerization
- Use anhydrous DMF to minimize hydrolysis
Mixed Carbonate Method
Alternative activation for acid-sensitive substrates:
Protocol:
- Convert acid to mixed carbonate with ClCO2Et (1.5 equiv) in THF.
- Add amine fragment and DMAP (0.2 equiv) at 0°C.
- Warm to RT and stir 12 h (78% yield).
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
δ 7.58 (d, J=3.6 Hz, 1H, thiophene-H),
7.32 (d, J=5.1 Hz, 1H, furan-H),
6.92–6.85 (m, 2H, isoxazole-H),
4.62 (s, 2H, CH2N),
2.11–2.03 (m, 1H, cyclopropane-H),
1.12–1.05 (m, 4H, cyclopropane-CH2).
HRMS (ESI+): Calcd for C17H14N2O4S [M+H]+: 343.0854, Found: 343.0856.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Pd/C, lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, organometallic reagents
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Hydrogenated derivatives of the furan and thiophene rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for similar therapeutic applications.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring and the thiophene-furan moiety may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide
- 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxylate
- 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-thioamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This structural arrangement may confer distinct biological activities and physicochemical properties compared to other similar compounds.
Biological Activity
5-Cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide, a complex organic compound, belongs to the isoxazole derivatives class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The compound features a five-membered isoxazole ring fused with thiophene and furan moieties, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2O4S |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1797613-36-5 |
The precise mechanism of action of this compound remains partially understood. However, it is hypothesized that the interactions of the isoxazole ring and the thiophene-furan structure with specific molecular targets, such as enzymes or receptors, play a significant role in modulating biological responses.
Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown:
- Cytotoxicity : Isoxazoles have demonstrated cytotoxicity in a concentration range of 86–755 μM against HL-60 leukemia cells. Notably, certain derivatives induced apoptosis by decreasing Bcl-2 expression and increasing p21^WAF1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .
- Cell Cycle Modulation : The modulation of cell cycle-related proteins indicates that these compounds can effectively halt cancer cell proliferation, making them potential candidates for cancer therapy .
Antimicrobial Activity
The antimicrobial properties of isoxazole derivatives have also been explored. Compounds similar to this compound have shown activity against various microbial strains, indicating their potential as broad-spectrum antimicrobial agents .
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluating the cytotoxic effects of substituted isoxazoles reported that specific compounds led to significant reductions in cell viability in HL-60 cells, with mechanisms involving apoptosis and cell cycle arrest being elucidated through RT-PCR analysis .
- Antimicrobial Efficacy : In another investigation, derivatives were tested against Mycobacterium tuberculosis strains, where certain compounds exhibited high inhibitory activity, highlighting their potential as new antitubercular agents .
Q & A
Q. Basic Research Focus
- Primary neuronal cultures : Rat cortical neurons treated with amyloid-β or glutamate to simulate oxidative stress .
- SH-SY5Y cells : Differentiated with retinoic acid to assess neurite outgrowth and survival via Western blot (e.g., Bcl-2/Bax ratio) .
- Mechanistic assays : Measure mitochondrial membrane potential (JC-1 staining) and ROS levels (DCFDA probe) .
How can the compound’s metabolic stability be assessed to inform further development?
Q. Advanced Research Focus
- Liver microsomal assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Plasma stability : Monitor degradation in plasma over 24 hours at 37°C .
What strategies mitigate off-target effects during pharmacological profiling?
Q. Advanced Research Focus
- Proteome-wide screening : Use affinity chromatography or thermal shift assays to identify unintended protein interactions .
- Selectivity panels : Test against >50 kinases or ion channels (e.g., Eurofins Panlabs®) to rule out promiscuity .
- CRISPR-based transcriptomics : Identify differentially expressed genes in treated vs. untreated cells to map pathway-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
